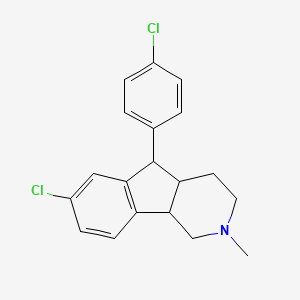
EP 19-088
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EP 19-088: This compound contains 19 hydrogen atoms, 19 carbon atoms, 1 nitrogen atom, and 2 chlorine atoms . It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of EP 19-088 involves multiple steps, including the formation of the indeno-pyridine core and the introduction of the chloro and methyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound requires large-scale synthesis techniques. This involves the use of high-pressure reactors, continuous flow systems, and advanced purification methods to achieve high yields and purity. The process is optimized to minimize waste and ensure environmental compliance.
化学反応の分析
Types of Reactions: EP 19-088 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
EP 19-088 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of EP 19-088 involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
類似化合物との比較
EP 19-088 can be compared with other similar compounds, such as:
- 7-chloro-5-(p-chlorophenyl)-1,3,4,4a,5,9b-hexahydro-2-methyl-2H-indeno(1,2-c)pyridine
- 7-chloro-5-(p-chlorophenyl)-1,3,4,4a,5,9b-hexahydro-2-methyl-2H-indeno(1,2-c)pyridine
These compounds share similar structural features but may differ in their specific functional groups or substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups and its resulting activity profile.
特性
CAS番号 |
57571-54-7 |
|---|---|
分子式 |
C19H19Cl2N |
分子量 |
332.3 g/mol |
IUPAC名 |
7-chloro-5-(4-chlorophenyl)-2-methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridine |
InChI |
InChI=1S/C19H19Cl2N/c1-22-9-8-16-18(11-22)15-7-6-14(21)10-17(15)19(16)12-2-4-13(20)5-3-12/h2-7,10,16,18-19H,8-9,11H2,1H3 |
InChIキー |
CYNOIDSFCNRVHZ-UHFFFAOYSA-N |
SMILES |
CN1CCC2C(C1)C3=C(C2C4=CC=C(C=C4)Cl)C=C(C=C3)Cl |
正規SMILES |
CN1CCC2C(C1)C3=C(C2C4=CC=C(C=C4)Cl)C=C(C=C3)Cl |
同義語 |
7-chloro-5-p-chlorophenyl-1,3,4,4a,5,9b-hexahydro-2-methyl-2H-indeno(1,2-c)pyridine EP 19-088 EP-19-088 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















